molecular formula C22H21FN2O4S B3576620 2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-(2-methoxy-5-methylphenyl)acetamide

2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No.: B3576620
M. Wt: 428.5 g/mol
InChI Key: CVTXZPDUONPJGX-UHFFFAOYSA-N
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Description

2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-(2-methoxy-5-methylphenyl)acetamide is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-(2-methoxy-5-methylphenyl)acetamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the benzenesulfonyl derivative: This step involves the reaction of benzenesulfonyl chloride with 2-fluoroaniline under basic conditions to form N-(benzenesulfonyl)-2-fluoroaniline.

    Acylation reaction: The N-(benzenesulfonyl)-2-fluoroaniline is then reacted with 2-methoxy-5-methylphenylacetyl chloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-(2-methoxy-5-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-(2-methoxy-5-methylphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals due to its potential biological activity.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-(2-methoxy-5-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(benzenesulfonyl)-2-fluoroaniline: Shares the benzenesulfonyl and fluoroaniline moieties.

    2-methoxy-5-methylphenylacetamide: Shares the methoxy and methylphenylacetamide moieties.

Uniqueness

2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-(2-methoxy-5-methylphenyl)acetamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O4S/c1-16-12-13-21(29-2)19(14-16)24-22(26)15-25(20-11-7-6-10-18(20)23)30(27,28)17-8-4-3-5-9-17/h3-14H,15H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVTXZPDUONPJGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CN(C2=CC=CC=C2F)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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